![molecular formula C23H14Cl2O4 B4767723 6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4767723.png)
6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
Overview
Description
The compound “6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one” is a derivative of chromen-2-one, which is a class of compounds known as coumarins. Coumarins are aromatic compounds that are widely found in nature and have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromen-2-one core, a phenyl group at the 4-position, and a 2-(4-chlorophenyl)-2-oxoethoxy group at the 7-position. The presence of multiple aromatic rings and the carbonyl group would likely result in a planar structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich aromatic rings and the electron-withdrawing carbonyl group. It could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple aromatic rings would likely result in a relatively high boiling point and low solubility in water .Scientific Research Applications
Medicinal Chemistry and Drug Development
Anti-Cancer Potential:- 6-Chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has shown promise as an anti-cancer agent. Researchers have investigated its effects on tumor cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanism of action and potential clinical applications .
Pharmacology and Neurology
GABAergic System Modulation:- Interestingly, this compound is an impurity (Impurity C) found in lorazepam, a widely used benzodiazepine. Researchers have developed methods to identify and quantify this impurity in lorazepam formulations .
Environmental Chemistry and Analytical Chemistry
Brominated Diphenyl Ether Analysis:- Researchers have used related quinazoline compounds as internal standards for analyzing highly brominated diphenyl ethers (BDEs). These BDEs are environmental pollutants, and accurate quantification is crucial for assessing their impact .
Bioorganic Chemistry and Hybrid Molecules
Quinazolinone Derivatives:- The quinazolinone scaffold has been explored for hybrid molecules with anti-cancer properties. Combining quinazolinones with other bioactive moieties (e.g., harmine) yields novel compounds with potential therapeutic applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2O4/c24-16-8-6-15(7-9-16)20(26)13-28-22-12-21-18(10-19(22)25)17(11-23(27)29-21)14-4-2-1-3-5-14/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKGIZUKTGWINR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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